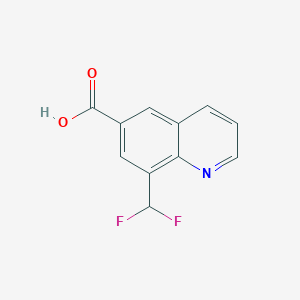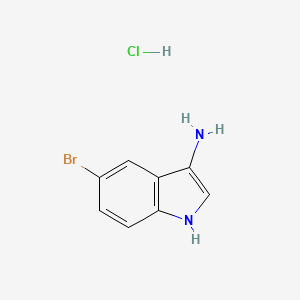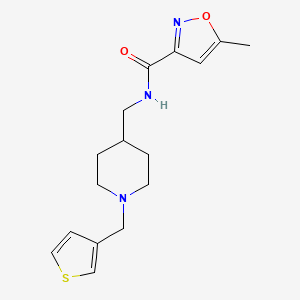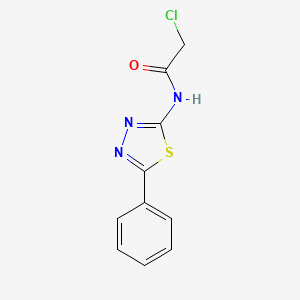![molecular formula C23H20ClN3O2S2 B2755646 N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260941-53-4](/img/structure/B2755646.png)
N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dual Inhibitory Activity
A key research direction involves exploring compounds with dual inhibitory activities against critical enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are essential for DNA synthesis and repair, making them prominent targets in cancer chemotherapy. Studies have shown that derivatives of thieno[2,3-d]pyrimidine exhibit potent dual inhibitory properties against human TS and DHFR, indicating their potential as anticancer agents. For instance, a classical analogue and its nonclassical counterparts demonstrated significant inhibitory activities, with the classical analogue being notably potent (Gangjee et al., 2008) [https://consensus.app/papers/potent-thymidylate-synthase-dihydrofolate-reductase-gangjee/b05158503f4859069334d813f2c3d04b/?utm_source=chatgpt].
Antitumor Activity
The antitumor activity of thieno[3,2-d]pyrimidine derivatives has also been extensively studied. Novel derivatives have been synthesized and evaluated for their efficacy against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Some compounds exhibited potent anticancer activity, comparable to doxorubicin, a widely used chemotherapy drug, underscoring their potential in cancer treatment (Hafez & El-Gazzar, 2017) [https://consensus.app/papers/synthesis-evaluation-antitumor-activity-4substituted-hafez/00ad23fbb60f52eeac24b1c0ce1a98b7/?utm_source=chatgpt].
Structural and Conformational Analysis
Another area of interest is the structural and conformational analysis of thieno[2,3-d]pyrimidine derivatives. Such studies provide insights into the molecular interactions, stability, and potential reactivity of these compounds. For example, crystallographic studies have detailed the folded conformation of these molecules, highlighting intramolecular hydrogen bonds that stabilize their structure. This information is crucial for understanding the compounds' interactions with biological targets (Subasri et al., 2016) [https://consensus.app/papers/structures-subasri/6822aaf48d6b55628706a36dad863c0e/?utm_source=chatgpt].
Antimicrobial Activity
Research has also focused on the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. Synthesized compounds have been tested against various bacterial and fungal strains, revealing that some derivatives possess significant antimicrobial properties. This suggests their potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Nunna et al., 2014) [https://consensus.app/papers/synthesis-characterization-anti-microbial-activity-some-nunna/135248a1593d50ac9409ebf443f90e33/?utm_source=chatgpt].
Vibrational Spectroscopic Signatures
Moreover, the vibrational spectroscopic signatures of these compounds have been characterized, providing valuable information on their molecular dynamics and interactions. Such studies utilize techniques like Raman and Fourier transform infrared spectroscopy, contributing to a deeper understanding of the compounds' physical and chemical properties (Jenepha Mary et al., 2022) [https://consensus.app/papers/vibrational-spectroscopic-signatures-effect-mary/7ec1a5e8985e52b980170d19c9d740c3/?utm_source=chatgpt].
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-8-14(2)10-17(9-13)27-22(29)21-19(6-7-30-21)26-23(27)31-12-20(28)25-16-5-4-15(3)18(24)11-16/h4-11H,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYHBSDNUXBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2755567.png)
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2755568.png)
![N-[(4-Fluorophenyl)methyl]-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2755570.png)

![N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2755573.png)


![Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2755578.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide](/img/structure/B2755583.png)
![(4aR,9aR)-8,8-dimethyl-1-methylidene-2-oxo-4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2755584.png)
